2-(Piperidin-3-yl)ethane-1-sulfonamide

Description

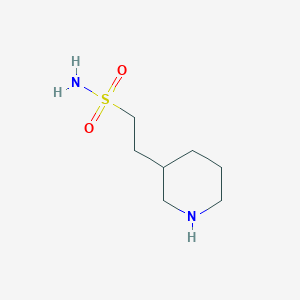

2-(Piperidin-3-yl)ethane-1-sulfonamide is a small-molecule compound featuring a piperidine ring substituted at the 3-position with an ethane-sulfonamide moiety. The sulfonamide group (-SO₂NH₂) confers hydrogen-bonding capacity and polarity, influencing solubility and protein-binding interactions.

Properties

Molecular Formula |

C7H16N2O2S |

|---|---|

Molecular Weight |

192.28 g/mol |

IUPAC Name |

2-piperidin-3-ylethanesulfonamide |

InChI |

InChI=1S/C7H16N2O2S/c8-12(10,11)5-3-7-2-1-4-9-6-7/h7,9H,1-6H2,(H2,8,10,11) |

InChI Key |

JFCJDPFHPRVRHX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)CCS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-yl)ethane-1-sulfonamide typically involves the reaction of piperidine with ethane sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

2-(Piperidin-3-yl)ethane-1-sulfonamide is an organic compound with a piperidine ring connected to an ethane sulfonamide group. It has the molecular formula C7H16N2O2S and a molecular weight of approximately 192.28 g/mol. The compound features a sulfonamide functional group, known for its versatility in various applications.

Scientific Research Applications

This compound serves as a building block in synthesis.

- Enzyme Inhibition: It can interact with molecular targets, inhibiting enzyme activity by binding to the active site, preventing substrate binding, which is crucial in studying biological pathways and disease mechanisms.

- Iron-chelating activity: A pyridine-3-N-sulfonylpiperidine derivative, which is structurally related, protects Drosophila from acute infections by bacterial pathogens like Pseudomonas aeruginosa . It inhibits the production of secreted toxins and enhances the production of pyoverdine and pyochelin, indicative of iron deprivation . This compound displays iron-chelating activity and antibacterial efficacy .

- ** Kv1.3 Modulators:** Piperidine aryl sulfonamide derivatives are used as Kv1.3 modulators, with applications in preventing and treating conditions associated with potassium channel activity . The Kv1.3 potassium channel regulates membrane potential and influences calcium signaling in human effector-memory T cells .

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(Piperidin-3-yl)ethane-1-sulfonamide with key analogs identified in the evidence:

Key Observations:

Piperidine Core : All compounds share a piperidine ring, which enhances membrane permeability due to its basic nitrogen and hydrophobic character. Substitution at the 3-position (target compound, PAIR2) versus 4-position (Ethyl 2-(piperidin-4-yl)acetate) alters steric and electronic interactions with targets .

Sulfonamide vs. Other Groups: The sulfonamide in the target compound and ZINC analogs facilitates hydrogen bonding with residues like aspartate or glutamate in protein pockets . PAIR2’s trifluoroethyl-sulfonamide increases metabolic stability but may reduce solubility compared to non-fluorinated analogs . Niraparib’s indazole and tosylate groups confer PARP-binding specificity, diverging from the simpler sulfonamide scaffold .

Aromatic Systems: ZINC C65565279 and PAIR2 include extended aromatic systems (phenyl, naphthalene), enhancing π-π stacking with hydrophobic pockets in CXCR4 or IRE1α .

Physicochemical and Pharmacokinetic Properties

| Property | This compound | ZINC C65565279 | PAIR2 | Niraparib | Ethyl 2-(piperidin-4-yl)acetate |

|---|---|---|---|---|---|

| LogP (Predicted) | ~0.5–1.2 | ~2.5–3.0 | ~3.8–4.2 | ~2.1 | ~1.0–1.5 |

| TPSA (Ų) | ~60–70 | ~90 | ~110 | ~100 | ~40 |

| Solubility | Moderate (polar sulfonamide) | Low (aromatic) | Low (fluorine) | Moderate | High (ester hydrolysis) |

| BBB Penetration | Likely limited (polar) | Unlikely | Unlikely | Moderate | High |

Biological Activity

2-(Piperidin-3-yl)ethane-1-sulfonamide, also known as piperidine sulfonamide , is an organic compound characterized by a piperidine ring attached to an ethane sulfonamide group. Its molecular formula is , with a molecular weight of approximately 192.28 g/mol . The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its versatility in biological applications. The presence of the piperidine ring enhances its ability to interact with biological targets, making it a valuable candidate for drug development.

| Compound Name | Molecular Formula | Molecular Weight |

|---|---|---|

| This compound | C7H16N2O2S | 192.28 g/mol |

| 2-(Piperidin-2-yl)ethane-1-sulfonamide | C7H16N2O2S | 192.28 g/mol |

| N-(2-Piperidinyl)ethanesulfonamide | C7H16N2O2S | 192.28 g/mol |

| N-(2-Piperidinyl)ethanesulfonyl chloride | C7H16ClN2O2S | 206.73 g/mol |

Enzyme Inhibition

Research indicates that this compound acts primarily as an enzyme inhibitor. It binds to specific active sites of enzymes, preventing substrate binding and thereby inhibiting enzymatic activity. This mechanism is crucial for understanding various biological pathways and disease mechanisms.

Case Studies and Research Findings

- Anticancer Activity : A study highlighted the compound's role in inhibiting PRMT5, a protein implicated in cancer cell proliferation. The IC50 values were determined through fluorescence polarization assays, demonstrating significant inhibitory effects in cancer cells lacking the MTAP gene .

- Potassium Channel Modulation : Another research focus has been on the modulation of potassium channels by piperidine sulfonamides. These channels are vital for regulating various physiological processes, including neuronal excitability and muscle contraction .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of sulfonamides exhibit antimicrobial properties against various bacterial strains, although specific data for this compound is limited .

The interaction of this compound with enzymes typically involves hydrogen bonding and hydrophobic interactions facilitated by its sulfonamide group. This structural configuration allows for precise binding to active sites, which can inhibit enzymatic functions or modulate receptor activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.